Dehydroisoemetine, (+/-)-

Antimalarial drug discovery Stereochemistry-activity relationships Protein synthesis inhibitors

Dehydroisoemetine, (+/-)- (CAS 66899-87-4) is a synthetic alkaloid analog within the emetine class of protein synthesis inhibitors, structurally distinguished from emetine by the presence of a double bond adjacent to the ethyl substituent. As a racemic mixture of 2,3-dehydroisoemetine diastereomers, this compound belongs to the isoquinoline alkaloid family and is formally classified as an antiprotozoal agent with documented activity against both amoebic and malarial parasites.

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 66899-87-4
Cat. No. B12786775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroisoemetine, (+/-)-
CAS66899-87-4
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
InChIInChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1
InChIKeyXXLZPUYGHQWHRN-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroisoemetine, (+/-)- (CAS 66899-87-4): Baseline Identity and Class Positioning for Anti-Protozoal Research Procurement


Dehydroisoemetine, (+/-)- (CAS 66899-87-4) is a synthetic alkaloid analog within the emetine class of protein synthesis inhibitors, structurally distinguished from emetine by the presence of a double bond adjacent to the ethyl substituent [1]. As a racemic mixture of 2,3-dehydroisoemetine diastereomers, this compound belongs to the isoquinoline alkaloid family and is formally classified as an antiprotozoal agent with documented activity against both amoebic and malarial parasites [2]. The compound serves as a key reference material and synthetic intermediate for the development of stereochemically defined dehydroemetine derivatives, particularly in the context of drug repositioning studies for malaria and amoebiasis .

Why Dehydroisoemetine, (+/-)- (CAS 66899-87-4) Cannot Be Indiscriminately Substituted by Other Emetine-Class Alkaloids


Substitution among emetine-class compounds without rigorous stereochemical and pharmacological consideration introduces substantial risk of experimental failure and misinterpretation. The anti-protozoal activity of this compound class exhibits pronounced stereospecificity: the natural (-)-emetine configuration demonstrates potent anti-amoebic activity and toxicity, whereas its antipode and racemic isoemetine are reported to be inactive and practically non-toxic [1]. More critically, diastereomers of dehydroemetine display >29-fold differences in potency against multidrug-resistant Plasmodium falciparum, with (-)-S,S-dehydroisoemetine (IC50 2.07 μM) showing markedly reduced activity compared to (-)-R,S-dehydroemetine (IC50 71.03 nM) due solely to stereochemical configuration at C-1′ [2]. Furthermore, pharmacokinetic elimination rates differ substantially: the whole-body half-life of dehydroemetine is 2.22 days compared to 5.27 days for emetine, directly impacting accumulation risk and toxicity profiles [3]. Consequently, procurement of undefined or incorrectly specified emetine analogs for comparative pharmacology, reference standard preparation, or SAR studies introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for Dehydroisoemetine, (+/-)- (CAS 66899-87-4) Relative to Key Comparators


Stereochemical Determinants of Anti-Malarial Potency: >29-Fold Differential in IC50 Against Multidrug-Resistant P. falciparum K1

The anti-malarial potency of dehydroemetine diastereomers against multidrug-resistant P. falciparum is profoundly dependent on stereochemical configuration. In direct head-to-head comparison within the same study, (-)-R,S-dehydroemetine demonstrated an IC50 of 71.03 ± 6.1 nM against the multidrug-resistant K1 strain, whereas (-)-S,S-dehydroisoemetine exhibited a markedly reduced IC50 of 2.07 ± 0.26 μM [1]. Molecular modeling revealed that (-)-R,S-dehydroemetine mimics the bound pose of emetine on the Pf 80S ribosome (PDB 3J7A) more closely than (-)-S,S-dehydroisoemetine, providing a structural basis for the potency difference [2].

Antimalarial drug discovery Stereochemistry-activity relationships Protein synthesis inhibitors

Cross-Strain Anti-Malarial Potency Profile: Consistent Sub-Micromolar Activity Across Drug-Sensitive and Resistant P. falciparum Strains

Comparative in vitro testing across multiple P. falciparum strains reveals differential potency patterns among emetine-class compounds. (-)-R,S-dehydroemetine demonstrates IC50 values of 0.146 μM (3D7A), 0.177 μM (Dd2), and 0.168 μM (W2) [1]. In contrast, (-)-S,S-dehydroisoemetine exhibits an IC50 of 1.031 μM against the sensitive 3D7A strain, representing a >7-fold reduction in potency [1]. The ratio of IC50 values between resistant (Dd2) and sensitive (3D7A) strains is 1.21 for (-)-R,S-dehydroemetine and 1.15 for emetine dihydrochloride, indicating no substantial cross-resistance with established multidrug-resistant phenotypes [2].

Antimalarial resistance Cross-resistance profiling Drug repositioning

Pharmacokinetic Differentiation: 2.4-Fold Faster Whole-Body Elimination Rate Reduces Accumulation Risk

The pharmacokinetic elimination profile of dehydroemetine constitutes a principal differentiator from the parent compound emetine. Whole-body elimination half-life measurements demonstrate that dehydroemetine is cleared substantially faster than emetine. The whole-body half-life for dehydroemetine is 2.22 days, compared to 5.27 days for emetine [1]. This 2.4-fold faster elimination rate translates to reduced tissue accumulation upon repeated dosing, a factor directly linked to the lower clinical cardiotoxicity profile observed for dehydroemetine [2].

Pharmacokinetics Drug safety Tissue accumulation

hERG Channel Safety Profile: Absence of Inhibition Suggests Reduced Proarrhythmic Liability

Cardiotoxicity, particularly arrhythmogenic potential, represents a key differentiator among emetine-class compounds. In standardized hERG potassium channel inhibition assays, emetine dihydrochloride and (-)-R,S-dehydroemetine both failed to show any inhibition of the hERG channel [1]. This contrasts with the established clinical cardiotoxicity profile of emetine, which is characterized by cumulative dose-limiting cardiac effects [2]. The absence of hERG inhibition, combined with the faster elimination half-life, provides a multi-parametric safety advantage for dehydroemetine-based compounds.

Cardiac safety pharmacology hERG inhibition Drug-induced QT prolongation

Research and Industrial Application Scenarios for Dehydroisoemetine, (+/-)- (CAS 66899-87-4) Based on Verified Differentiation Evidence


Reference Standard for Stereochemical Benchmarking in Dehydroemetine SAR Studies

Dehydroisoemetine, (+/-)- serves as an essential racemic reference standard for stereochemistry-activity relationship (SAR) studies of dehydroemetine derivatives. Given the >29-fold potency difference observed between (-)-R,S-dehydroemetine (IC50 71.03 nM) and (-)-S,S-dehydroisoemetine (IC50 2.07 μM) against multidrug-resistant P. falciparum K1 [1], the racemic mixture provides a defined baseline containing both diastereomers for calibration of chiral separation methods, potency benchmarking of isolated stereoisomers, and validation of stereochemical purity in synthetic batches. Procurement of the defined (+/-)-racemate, rather than an undefined isomer mixture, ensures reproducible stereochemical composition for comparative pharmacology.

In Vitro Antimalarial Screening: Defined-Potency Reference Compound for Cross-Strain Assay Validation

For laboratories conducting antimalarial screening campaigns, dehydroisoemetine, (+/-)- provides a stereochemically defined reference compound with established potency ranges across drug-sensitive and multidrug-resistant P. falciparum strains. The documented IC50 values for related stereochemically pure diastereomers range from 0.146 μM (3D7A) to 1.031 μM (3D7A) depending on stereochemistry, with cross-resistance ratios near 1.0 indicating no cross-resistance with existing antimalarial resistance mechanisms [2]. This defined potency window enables assay validation, inter-laboratory data normalization, and identification of stereochemistry-dependent activity in screening hits.

Cardiac Safety Pharmacology: Reference Material for hERG Liability Assessment in Emetine-Class Compounds

The documented absence of hERG potassium channel inhibition for dehydroemetine-class compounds [3] positions dehydroisoemetine, (+/-)- as a negative-control reference material for cardiac safety profiling studies involving emetine analogs. Researchers assessing the hERG liability of novel protein synthesis inhibitors or emetine derivatives can employ the racemic dehydroisoemetine mixture as a benchmark for compounds expected to lack hERG activity, thereby distinguishing true hERG-mediated cardiotoxicity risk from other mechanisms of cardiac adverse effects.

Synthetic Intermediate for Diastereomerically Pure Dehydroemetine Derivatives

The established stereospecific synthesis of (±)-2,3-dehydroisoemetine [4] enables its use as a synthetic intermediate for the preparation of diastereomerically pure derivatives. Given that (-)-R,S-dehydroemetine demonstrates synergistic antimalarial activity with atovaquone and proguanil [5] and exhibits gametocidal properties without cross-resistance to multidrug-resistant strains, the racemic starting material supports further medicinal chemistry optimization, including the generation of stereochemically resolved lead compounds for malaria repositioning programs.

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